

# Dichloronitromethane nitrating agent aromatic compounds

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## Compound Focus: Dichloronitromethane

CAS No.: 7119-89-3

Cat. No.: S596882

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## Known Synthesis and Properties of Dichloronitromethane

**Dichloronitromethane** is best known as a compound formed from the breakdown of chloropicrin in soil and groundwater [1]. The established synthetic route is via the **hydrolysis of the acid chloride or ethyl ester of dichloronitroacetic acid** [2].

## Key Physicochemical Properties

The following table summarizes key data for **dichloronitromethane**, which is critical for handling and experimental design [1].

Property	Value	Implication / Significance
IUPAC Name	dichloronitromethane	-
Molecular Formula	$\text{CHCl}_2\text{NO}_2$	-

Property	Value	Implication / Significance
Molecular Mass	129.93 g/mol	-
CAS RN	7119-89-3	-
Solubility in Water	17150 mg/L (at 20 °C, pH 7)	<b>High</b> water solubility; will not phase-separate in aqueous systems.
Vapour Pressure	467,000 mPa (at 20 °C)	<b>Extremely high volatility</b> ; significant inhalation risk and potential for material loss.
Soil DT <sub>50</sub> (Aerobic)	0.71 days	<b>Non-persistent</b> ; rapid degradation in soil.

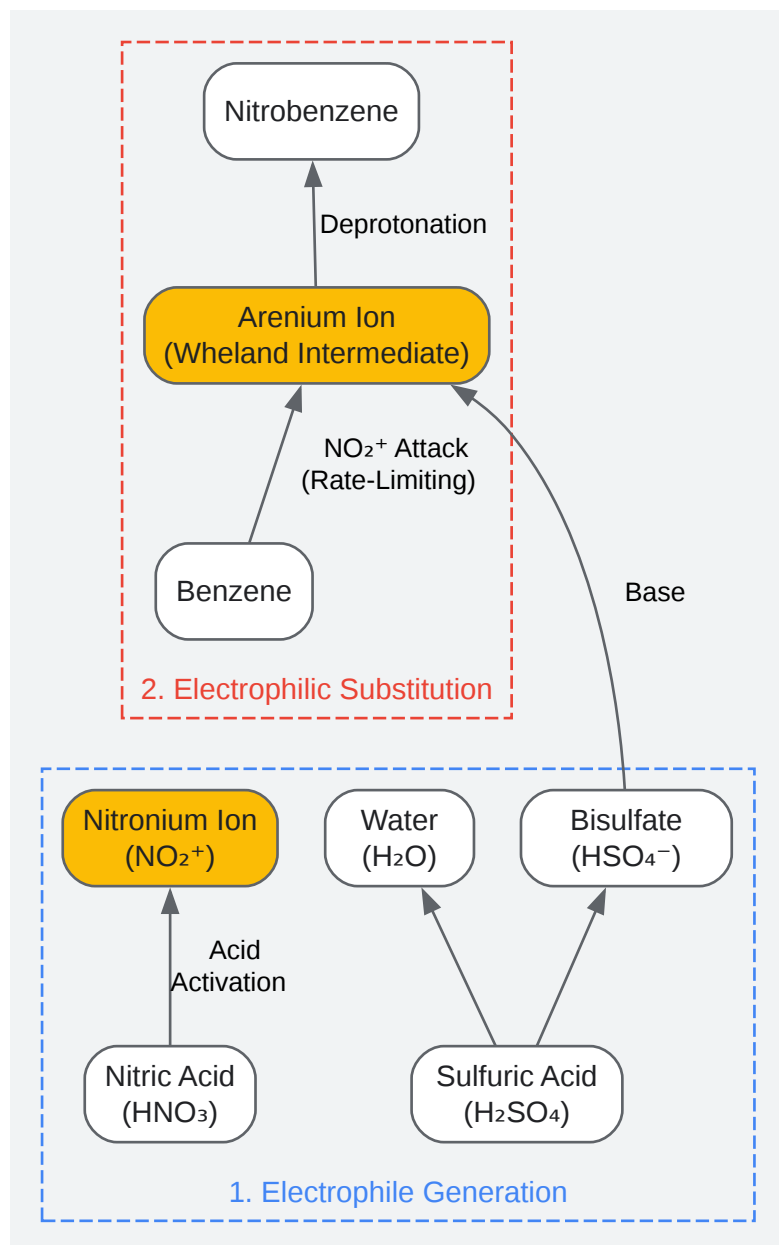
## Established Aromatic Nitration Protocols

Since **dichloronitromethane** is not a standard nitrating agent, researchers should be familiar with conventional methods. The most common is **electrophilic aromatic substitution** using a mixed acid system [3] [4] [5].

### Standard Mixed-Acid Nitration Protocol

This procedure describes the nitration of benzene, a typical activated aromatic compound. The active electrophile is the **nitronium ion (NO<sub>2</sub><sup>+</sup>)**.

**Reaction Mechanism** The mechanism involves the generation of the nitronium ion followed by a two-step electrophilic aromatic substitution. The diagram below illustrates this process and the reaction workflow.



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### Detailed Experimental Procedure

- **Reagents:** Benzene (5.0 g, 64 mmol), concentrated nitric acid (70%, 7.5 g, 83 mmol), concentrated sulfuric acid (98%, 10.0 g, 100 mmol).
- **Equipment:** 100 mL three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, ice-water bath, reflux condenser.
- **Setup:** Assemble the apparatus with the flask in the ice-water bath.
- **Mix Acids:** Carefully add nitric acid to sulfuric acid in the flask with stirring. Maintain temperature below 10°C.

- **Addition:** Slowly add benzene dropwise via the dropping funnel. Control the addition rate to keep the reaction temperature below **30°C**.
- **Reaction:** After addition, warm the mixture to room temperature and stir for **1-2 hours**.
- **Quenching & Isolation:** Pour the reaction mixture onto ~50 g of crushed ice. Separate the organic layer.
- **Purification:** Wash the organic layer with water (2 × 20 mL), followed by sodium bicarbonate solution (5% until neutral), and a final water wash. Dry over anhydrous magnesium sulfate or calcium chloride. Purify the crude nitrobenzene by distillation.

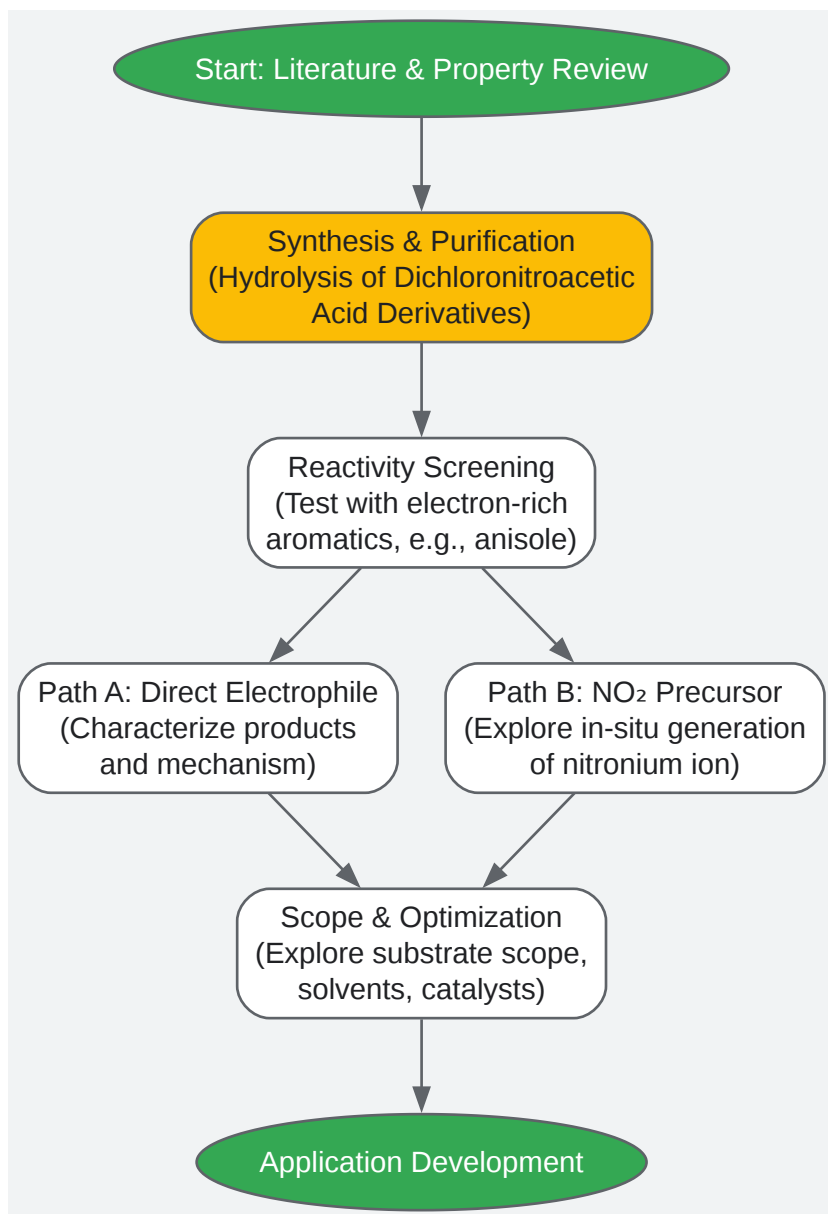
## Critical Safety and Handling Notes

Nitration reactions pose significant hazards and require stringent safety measures.

- **General Nitration Hazards:** Nitration is highly **exothermic**. Loss of temperature control can lead to violent decomposition and runaway reactions [5]. Always use adequate cooling and controlled addition rates.
- **Explosive Products:** Nitrated aromatic compounds, particularly polynitrated derivatives, can be **explosive** [3] [4]. Never exceed the scale or temperature stated in validated protocols without a thorough hazard analysis.
- **Dichloronitromethane-Specific Hazards:** Given its **extremely high vapour pressure**, **dichloronitromethane** poses a severe **inhalation risk** [1]. All handling must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including appropriate gloves and safety goggles, is mandatory.

## Proposed Research Pathway for Dichloronitromethane

While not a classic nitrating agent, **dichloronitromethane**'s structure suggests potential as an electrophile or nitration precursor. The following workflow outlines a logical research plan to explore its utility.



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## Conclusion

**Dichloronitromethane** is currently a compound of interest in environmental science due to its role as a metabolite, rather than a reagent in organic synthesis. Its well-defined synthesis pathway and highly volatile, reactive nature make it a candidate for exploratory chemistry. Researchers investigating its potential as a nitrating agent should proceed with extreme caution, prioritizing safety while leveraging the robust protocols of established nitration methodology.

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To cite this document: Smolecule. [Dichloronitromethane nitrating agent aromatic compounds].

Smolecule, [2026]. [Online PDF]. Available at:

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